7-Keto-pgi2-ephedrine
CAS No.: 108590-75-6
VCID: VC20739529
Molecular Formula: C30H45NO7
Molecular Weight: 531.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
7-Keto-prostaglandin I2-ephedrine, also known as 7-oxo-prostaglandin I2-ephedrine or Chinoin 169, is a synthetic compound that combines elements of prostaglandins and ephedrine. It has garnered interest in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications. Synthesis and Mechanism of ActionThe synthesis of 7-Keto-prostaglandin I2-ephedrine involves several chemical reactions that modify the basic structures of prostaglandins and ephedrine. The compound is believed to exert its effects through various mechanisms, including modulation of inflammatory responses and potential impacts on metabolic pathways. Biological ActivityResearch indicates that 7-Keto-prostaglandin I2-ephedrine may influence:
Pharmacological StudiesSeveral studies have explored the pharmacological effects of 7-Keto-prostaglandin I2-ephedrine:
Clinical ApplicationsThe potential applications of 7-Keto-prostaglandin I2-ephedrine include:
Safety and ToxicologySafety assessments are crucial for any therapeutic agent. Preliminary studies indicate that 7-Keto-prostaglandin I2-ephedrine has a favorable safety profile, with no serious adverse effects reported in clinical trials. Side EffectsCommon side effects noted in studies include:
Future DirectionsFuture research should focus on:
This compound's unique properties make it an intriguing subject for further investigation within pharmacological contexts, particularly concerning obesity and inflammatory diseases. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 108590-75-6 | ||||||||||||
Product Name | 7-Keto-pgi2-ephedrine | ||||||||||||
Molecular Formula | C30H45NO7 | ||||||||||||
Molecular Weight | 531.7 g/mol | ||||||||||||
IUPAC Name | (5Z)-5-[(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol | ||||||||||||
Standard InChI | InChI=1S/C20H30O6.C10H15NO/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24);3-8,10-12H,1-2H3/b11-10+,16-8-;/t13-,14-,15+,17+,19-;8-,10-/m00/s1 | ||||||||||||
Standard InChIKey | CLRBHRQIUVKWDS-AUVQIACVSA-N | ||||||||||||
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@H]1C(=O)/C(=C/CCCC(=O)O)/O2)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC | ||||||||||||
SMILES | CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC | ||||||||||||
Canonical SMILES | CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC | ||||||||||||
Synonyms | 7-keto-PGI2-ephedrine 7-oxo-prostaglandin I2-ephedrine Chinoin 169 Chinoin-169 |
||||||||||||
PubChem Compound | 6442108 | ||||||||||||
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume